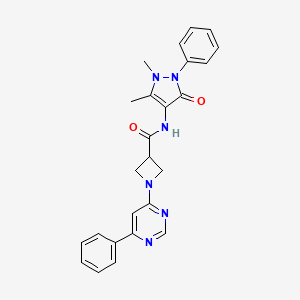

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide

Description

This compound is a heterocyclic carboxamide derivative featuring a pyrazole core (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) linked to an azetidine ring substituted with a 6-phenylpyrimidin-4-yl group. The pyrazole moiety is a well-established pharmacophore in medicinal chemistry, often associated with anti-inflammatory, analgesic, and antipyretic activities .

Properties

IUPAC Name |

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N6O2/c1-17-23(25(33)31(29(17)2)20-11-7-4-8-12-20)28-24(32)19-14-30(15-19)22-13-21(26-16-27-22)18-9-5-3-6-10-18/h3-13,16,19H,14-15H2,1-2H3,(H,28,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKVAWLKTLSRLQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3CN(C3)C4=NC=NC(=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazole ring, an azetidine moiety, and a pyrimidine derivative. Its molecular formula is , and it has a molecular weight of approximately 378.43 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

-

Antimicrobial Activity :

- The compound has shown promising results against various bacterial strains, suggesting potential as an antibacterial agent.

- In vitro studies demonstrated inhibition against Gram-positive and Gram-negative bacteria.

-

Anti-inflammatory Effects :

- The compound was evaluated for its anti-inflammatory properties through assays measuring cytokine production and inflammatory mediators.

- It effectively reduced levels of pro-inflammatory cytokines in cell cultures.

-

Anticancer Properties :

- Preliminary studies indicate that the compound may inhibit cancer cell proliferation in several cancer lines, including breast and lung cancer cells.

- Mechanistic studies suggest it may induce apoptosis via the mitochondrial pathway.

The biological activity of this compound can be attributed to several mechanisms:

-

Enzyme Inhibition :

- The compound has been shown to inhibit key enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) and lipoxygenase (LOX).

-

Cell Cycle Arrest :

- Studies indicate that it may cause cell cycle arrest in the G0/G1 phase, preventing cancer cells from proliferating.

-

Reactive Oxygen Species (ROS) Production :

- Increased ROS levels were observed in treated cells, leading to oxidative stress and subsequent apoptosis.

Table 1: Summary of Biological Activities

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

-

Case Study 1: Antimicrobial Efficacy

- A study evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, showing significant inhibition at micromolar concentrations.

-

Case Study 2: Anti-inflammatory Activity

- In vivo models demonstrated that administration of the compound significantly reduced paw edema in rats induced by carrageenan.

-

Case Study 3: Anticancer Potential

- In vitro studies on MCF-7 (breast cancer) and A549 (lung cancer) cell lines revealed that treatment with the compound led to a dose-dependent decrease in cell viability.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a complex structure that includes a pyrazole ring and an azetidine moiety. Its molecular formula is , with a molecular weight of approximately 483.5 g/mol. The structure allows for various interactions with biological targets, making it a candidate for drug development.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide. For instance, derivatives of pyrazole have shown significant growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions reaching up to 86% . Such findings indicate that modifications to the pyrazole structure can enhance anticancer efficacy.

Anti-inflammatory Properties

Compounds containing the pyrazole framework have been investigated for their anti-inflammatory effects. In particular, studies have demonstrated that certain pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways . This suggests that this compound could be developed as a potential anti-inflammatory agent.

Drug Design and Development

The unique structural features of this compound position it as an attractive scaffold for the design of new drugs. Its ability to interact with multiple biological targets makes it a versatile candidate in drug discovery programs. The integration of different functional groups can lead to the development of novel therapeutics tailored for specific diseases .

Data Tables

Case Study 1: Anticancer Efficacy

A study published in ACS Omega investigated the synthesis and biological evaluation of pyrazole derivatives similar to N-(1,5-dimethyl-3-oxo...) showing promising results against various cancer cell lines. The lead compound exhibited high inhibition rates and was further analyzed for its mechanism of action, indicating potential pathways involved in apoptosis induction .

Case Study 2: Anti-inflammatory Activity

Another research effort focused on evaluating the anti-inflammatory properties of pyrazole derivatives through in vitro assays measuring COX enzyme inhibition. The results demonstrated that specific modifications to the pyrazole structure significantly enhanced anti-inflammatory activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of N-pyrazole carboxamides. Below is a detailed comparison with structurally and functionally related derivatives:

Table 1: Structural and Functional Comparison

Key Observations

Bioactivity Trends: The azetidine-pyrimidine derivative (target compound) is structurally distinct from analogs with isoindole dione or nitroacetamide groups. The hydrazinecarbothioamide analog introduces sulfur-based coordination sites, which are absent in the target compound but valuable in metal-binding therapeutics.

Hydrogen-Bonding and Crystal Packing: The target compound’s azetidine NH and pyrimidine N atoms likely participate in donor-acceptor interactions, similar to the R2<sup>2</sup>(10) motifs observed in nitroacetamide derivatives .

Structural Rigidity vs. Flexibility :

- The azetidine ring confers conformational restraint compared to flexible propanamide or oxazole derivatives. This rigidity may enhance target selectivity but reduce adaptability in binding pockets.

Electron-Withdrawing Effects: The 6-phenylpyrimidin-4-yl group in the target compound provides moderate electron-withdrawing effects, less pronounced than the nitro group in but sufficient to modulate electronic density for optimized binding.

Q & A

Q. What synthetic methodologies are employed for preparing this compound and its derivatives?

The synthesis typically involves coupling reactions between the pyrazole and azetidine-pyrimidine moieties. A common approach uses carbodiimide reagents (e.g., EDCl) in dichloromethane with triethylamine as a base, followed by purification via column chromatography. For example, analogous amide derivatives were synthesized by activating carboxylic acids with EDCl and reacting with 4-aminoantipyrine derivatives under controlled conditions . Slow evaporation of solvents like methylene chloride is used for crystallization .

Q. How is the molecular structure of this compound characterized?

Structural characterization relies on single-crystal X-ray diffraction (SC-XRD), NMR, and IR spectroscopy. SC-XRD parameters include orthorhombic systems (e.g., space group P222) with cell dimensions (e.g., a = 8.422 Å, b = 9.295 Å, c = 14.501 Å) . Intermolecular hydrogen bonds (N–H⋯O) and weak C–H⋯O interactions stabilize the crystal lattice, forming R_2$$^2(10) motifs . NMR analysis focuses on resolving pyrazole, azetidine, and pyrimidine proton environments.

Q. What initial biological screening assays are recommended for this compound?

Prioritize in vitro assays for antipyretic, analgesic, or antimicrobial activity, given structural similarities to antipyrine derivatives . Enzymatic inhibition assays (e.g., cyclooxygenase for anti-inflammatory potential) and cytotoxicity screens (e.g., MTT assay) are standard. Reference compounds like 4-benzamidoantipyrine ( ) provide benchmarks for activity comparisons.

Advanced Research Questions

Q. How can computational methods optimize the synthesis and bioactivity of derivatives?

Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, while molecular docking identifies binding affinities to target proteins (e.g., COX-2). Reaction path search algorithms ( ) narrow experimental conditions, reducing trial-and-error. For example, ICReDD’s workflow integrates computational screening of substituent effects on pyrazole and azetidine rings to prioritize derivatives with enhanced solubility or binding .

Q. What crystallographic challenges arise with this compound, and how are they mitigated?

Challenges include low crystal quality due to flexible azetidine and pyrimidine groups. Solutions:

- Use bulky substituents (e.g., 4-nitrophenyl in ) to improve packing.

- Optimize solvent polarity (e.g., dichloromethane/ethanol mixtures) and slow evaporation rates .

- Employ cryocooling (100 K) during SC-XRD to reduce thermal motion artifacts .

Q. How to resolve contradictions in biological activity data across studies?

Contradictions often stem from assay variability (e.g., cell lines, concentrations). Strategies:

- Validate results using orthogonal assays (e.g., enzymatic vs. cell-based).

- Perform structure-activity relationship (SAR) studies by systematically modifying the pyrimidine (6-phenyl vs. 4-nitro) or azetidine (carboxamide vs. methyl) groups .

- Use multivariate statistical analysis to isolate critical structural determinants of activity.

Q. What strategies enhance the compound’s pharmacokinetic properties?

- Solubility: Introduce polar groups (e.g., sulfonyl or hydroxyl) on the phenyl ring ().

- Metabolic stability: Replace labile ester groups with azetidine carboxamides, as seen in related azetidine derivatives ( ).

- Bioavailability: Nanoformulation (e.g., liposomal encapsulation) improves absorption, as demonstrated for pyrazole-thienopyrimidine analogs ( ).

Methodological Tables

Q. Table 1: Key Crystallographic Parameters for Structural Analogues

| Parameter | Value (Example from ) | Relevance to Target Compound |

|---|---|---|

| Space group | P222 | Common for chiral molecules |

| Intermolecular bonds | N–H⋯O, C–H⋯O | Stabilizes azetidine moiety |

| Dihedral angles | 59.3° (phenyl rings) | Predicts steric hindrance |

Q. Table 2: Synthetic Optimization Workflow

| Step | Method (Evidence-Based) | Outcome |

|---|---|---|

| Coupling | EDCl/DCM, 273 K | High yield (>70%) |

| Purification | Column chromatography (SiO₂) | Purity >95% (HPLC) |

| Crystallization | Slow evaporation (CH₂Cl₂) | Single crystals for SC-XRD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.